Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

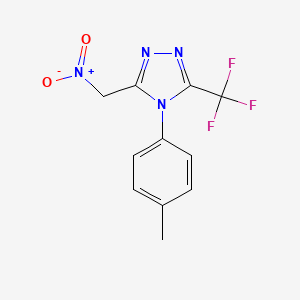

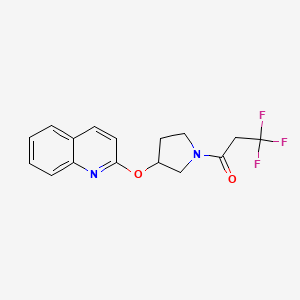

Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a chemical compound with the molecular formula C13H13NO3 . It is a highly activated acceptor that undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature .

Synthesis Analysis

The synthesis of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate involves a demethylation process. The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack . This demethylation was achieved on ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate .Molecular Structure Analysis

The molecular structure of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate can be represented by the InChI code: 1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- .Physical And Chemical Properties Analysis

Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a powder with a molecular weight of 231.25 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Cosmetic Industry: UV Filtration and Sunscreen Formulation

This compound is a derivative of Octocrylene , which is widely used in sunscreen products for its ability to absorb UVB radiation and short UVA wavelengths . The metabolite, 2-Cyano-3,3-diphenylacrylic acid , derived from Octocrylene, shows prolonged systemic availability and may accumulate in the body, indicating its potential for long-lasting sun protection .

Pharmaceutical Research: COX-2 Inhibition

In the pharmaceutical industry, this compound can be utilized to study skin-permeable selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are crucial in developing anti-inflammatory drugs that provide pain relief without the gastrointestinal side effects associated with non-selective COX inhibitors .

Metabolomics: Biomarker Discovery

The compound’s metabolite, 2-Cyano-3,3-diphenylacrylic acid , can be used in metabolomics studies to identify biomarkers of exposure to certain cosmetic ingredients. This is particularly relevant for monitoring the systemic absorption of UV filters in sunscreen .

Cancer Research: Apoptosis Induction

Research into α,β-unsaturated carboxylic acids, a class to which this compound belongs, has shown potential in inducing apoptosis in cancer cells. This application is significant for developing new cancer therapies that target the programmed cell death pathways .

Propiedades

IUPAC Name |

ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXOWXPIPRBRPK-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B2859630.png)